The synthesis of miglustat-d9 involves a multi-step process starting from D-glucose and n-butylamine. The proposed commercial synthesis includes four stages:
Miglustat-d9 has a molecular formula of C10H21D9NO4·HCl, indicating the presence of deuterium in its structure. The molecular weight is approximately 229.33 g/mol due to the inclusion of deuterium atoms. The compound features a piperidine ring with hydroxymethyl groups that enhance its solubility and biological activity.
Miglustat-d9 primarily acts through its inhibition of glucosylceramide synthase, which catalyzes the formation of glucosylceramide from ceramide. This mechanism leads to decreased levels of glucosylceramide within lysosomes, thereby alleviating symptoms associated with Gaucher disease.
The mechanism by which miglustat-d9 operates involves competitive inhibition of glucosylceramide synthase. By binding to the active site of this enzyme, miglustat-d9 prevents the conversion of ceramide into glucosylceramide:
Miglustat-d9 exhibits several notable physical and chemical properties:
Miglustat-d9 serves primarily as a research tool for studying lysosomal storage disorders and their treatment mechanisms. Its applications include:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2